molecular formula C22H29N3O5S B2802824 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide CAS No. 1021117-45-2

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide

Cat. No.: B2802824
CAS No.: 1021117-45-2
M. Wt: 447.55
InChI Key: HVXCDUUXIKGSQW-UHFFFAOYSA-N
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Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated intermediate. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate
  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate

Uniqueness

Compared to similar compounds, N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide exhibits unique structural features that enhance its binding affinity and selectivity towards specific receptors. This makes it a valuable compound for targeted therapeutic applications and further research .

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCDUUXIKGSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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